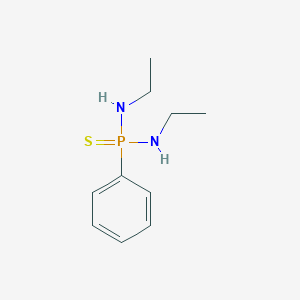

n,n'-Diethyl-p-phenylphosphonothioic diamide

Description

Properties

CAS No. |

6278-47-3 |

|---|---|

Molecular Formula |

C10H17N2PS |

Molecular Weight |

228.30 g/mol |

IUPAC Name |

N-[ethylamino(phenyl)phosphinothioyl]ethanamine |

InChI |

InChI=1S/C10H17N2PS/c1-3-11-13(14,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,11,12,14) |

InChI Key |

AHJMAIFQCPMLKD-UHFFFAOYSA-N |

Canonical SMILES |

CCNP(=S)(C1=CC=CC=C1)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

Although direct preparation methods for this compound are scarce in open literature, analogous compounds and related phosphonothioic diamides provide insight into the synthetic strategy. The typical approach involves:

- Preparation of phenylphosphonothioic chloride or related phosphorus(V) intermediates.

- Nucleophilic substitution with diethylamine to introduce the diethylamino groups.

- Purification and isolation of the diamide product.

Related Compound Preparation as Reference

A closely related compound, N,N-diethyl-1,4-phenylenediamine hydrochloride, has a well-documented preparation method that can inform the synthesis of phosphonothioic diamides with diethyl substitutions on nitrogen atoms. The method involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Nitrosation | Diethyl aniline reacts with sodium nitrite in acidic aqueous medium at 0–10 °C | 2.5–3 hours, isothermal | Formation of nitroso intermediate |

| 2. Reduction | Reduction with zinc powder in acidic aqueous solution at 15–20 °C | 1.5–2.5 hours | Converts nitroso to diamine |

| 3. Purification | Adjust pH to strongly basic (pH 14) with sodium hydroxide, followed by organic extraction and vacuum distillation | 115–116 °C at 5 mmHg | Isolates pure N,N-diethyl-1,4-phenylenediamine |

| 4. Salification | Reaction with dry hydrogen chloride gas in dry benzene to form hydrochloride salt | Saturation and precipitation | Yields high-purity hydrochloride salt |

This method demonstrates the control of reaction conditions and purification steps critical for obtaining high-purity diamine compounds, which is analogous to the preparation of phosphonothioic diamides with diethylamino groups.

Phosphonothioic Diamide Synthesis Specifics

From spectroscopic and synthetic studies on methylphosphonothioic diamides and related compounds:

- The phosphonothioic diamide core is typically synthesized by reacting phenylphosphonothioic acid derivatives with amines such as diethylamine.

- Thermal bulk condensation reactions and nucleophilic substitution are common methods.

- Spectroscopic data (NMR, IR) confirm the formation of the diamide structure and substitution pattern.

- The reaction parameters such as temperature, solvent choice, and stoichiometry influence the yield and purity of the final product.

Data Table: Comparative Summary of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethyl-p-phenylphosphonothioic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.

Reduction: Reduction reactions can convert the phosphonothioic group to a phosphine or phosphine oxide.

Substitution: The diethylamine groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are usually conducted in anhydrous solvents under inert atmospheres.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. The reactions are often carried out in polar solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation can yield phosphonothioic acid derivatives.

- Reduction can produce phosphine or phosphine oxide derivatives.

- Substitution reactions can lead to a variety of substituted phosphonothioic diamides.

Scientific Research Applications

Analytical Chemistry Applications

N,N'-Diethyl-p-phenylphosphonothioic diamide has been extensively utilized in analytical chemistry, particularly for the detection and quantification of various analytes.

Chlorination Studies

One of the primary applications of this compound is as a reference probe in investigating rapid chlorination rate constants. This method employs a stopped-flow spectrophotometric competition kinetics technique to determine the kinetics of chlorination reactions effectively. The compound's ability to form colored products upon reaction with chlorine makes it an excellent candidate for spectrophotometric analysis .

Determination of Residual Chlorine

The compound is also employed in the determination of free and combined residual chlorine in water samples. The method involves the reaction of this compound with chlorine, producing a colored product that can be quantitatively analyzed using colorimetric techniques. Improvements in this method have enhanced its sensitivity and linearity, making it suitable for environmental monitoring .

Synthesis and Chemical Reactions

This compound plays a crucial role in various synthetic pathways.

Synthesis of Phosphonothioic Compounds

The compound can be synthesized through the reaction of p-phenylphosphonothioic dichloride with diethylamine. This reaction typically occurs under controlled conditions to yield this compound as a product. The resulting compound can further undergo transformations to produce other phosphonothioic derivatives used in agrochemical applications .

Applications in Organophosphate Chemistry

In organophosphate chemistry, this compound serves as an intermediate for synthesizing various organophosphate pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and specificity of these agrochemicals .

Environmental Monitoring

A case study conducted on the use of this compound for monitoring chlorine levels in wastewater treatment facilities demonstrated its effectiveness in providing accurate readings of residual chlorine levels. The study highlighted the compound's role in ensuring compliance with environmental regulations by facilitating real-time monitoring .

Agrochemical Development

Another study focused on the synthesis of novel phosphonothioic pesticides using this compound as a precursor. The research indicated that modifications to the compound led to increased insecticidal activity against common agricultural pests while minimizing toxicity to non-target organisms .

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Analytical Chemistry | Stopped-flow spectrophotometry | Effective for determining chlorination kinetics |

| Residual Chlorine Determination | Colorimetric analysis | Enhanced sensitivity and linearity in measurements |

| Synthesis of Pesticides | Reaction with diethylamine | Produced effective organophosphate derivatives |

Mechanism of Action

The mechanism of action of N,N’-Diethyl-p-phenylphosphonothioic diamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific enzyme and the context of the reaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical Properties

Phosphonothioic diamides exhibit diverse physical properties depending on substituents:

- N,N'-DI(3-CHLORO-4-FLUOROPHENYL)METHYLPHOSPHONIC DIAMIDE (CAS 647824-32-6): Boiling point: 415.9±55.0 °C (predicted) Density: 1.531±0.06 g/cm³ pKa: -0.72±0.50 (predicted) The presence of halogenated aryl groups increases molecular weight and polarity compared to alkyl-substituted analogs like the target compound. Ethyl groups in N,N'-Diethyl-p-phenylphosphonothioic diamide likely reduce density and boiling point due to lower electron-withdrawing effects .

- P-Dodecyl-N,N,N',N'-tetrakis(2-hydroxypropyl)phosphonic diamide :

Table 1: Comparative Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| This compound* | ~350–400 (est.) | ~1.2–1.4 (est.) | ~1.5–2.5 (est.) |

| N,N'-DI(3-Cl-4-F-Ph)Me-phosphonic diamide | 415.9±55.0 | 1.531±0.06 | -0.72±0.50 |

| P-Dodecyl-tetrakis(2-hydroxypropyl) | 612.9±65.0 | 1.056±0.06 | 13.91±0.20 |

*Estimated based on structural analogs.

Coordination Chemistry and Luminescence

Phosphonic diamides are widely used as ligands in Mn(II) complexes. For example:

- N,N,N',N'-Tetramethyl-P-carbazol-9-ylphosphonic diamide : Exhibits dual emission from Mn(II) $^4$T$_1$($^4$G) and ligand-centered excited states due to π-delocalized carbazolyl substituents .

- N,N,N',N'-Tetramethylphenylphosphonic diamide : Shows green emission from Mn(II) $^4$T$_1$($^4$G) states, with phenyl groups enhancing light-harvesting efficiency .

The ethyl and phenyl groups in this compound may similarly influence Mn(II) luminescence by modulating ligand-to-metal charge transfer (LMCT) efficiency. The thioic moiety could further alter electronic transitions compared to oxygen-based analogs .

Biological Activity

n,n'-Diethyl-p-phenylphosphonothioic diamide, a phosphorus-nitrogen compound, has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphorus atom bonded to nitrogen and sulfur atoms, which contributes to its reactivity and biological properties. The general formula can be represented as:

Where "Ph" denotes a phenyl group. Its structural features allow for various interactions with biological molecules, making it a subject of interest in drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes through the formation of covalent bonds with thiol groups in active sites, altering their functionality.

- Oxidative Stress Modulation : Similar to other diamides, it may induce oxidative stress in cells by interacting with thiol-containing proteins, leading to disulfide bond formation which can disrupt normal cellular processes .

- Antitumor Activity : Some studies suggest potential antitumor effects, possibly through apoptosis induction in cancer cells or by modulating signaling pathways involved in cell proliferation .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Effects

A study explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced significant apoptosis in breast and colon cancer cells through mitochondrial pathway activation. The mechanism was linked to the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific phosphatases by this compound revealed that it acts as a competitive inhibitor. The kinetic parameters indicated a significant decrease in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for developing therapeutic agents targeting phosphatase-related diseases .

Q & A

Q. What are the optimal synthetic routes for N,N'-Diethyl-p-phenylphosphonothioic diamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alcoholysis of precursor phosphonothioic dichlorides. Key steps include:

- Precursor Activation : React p-phenylphosphonothioic dichloride with excess diethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere .

- Catalysis : Use triethylamine (TEA) as a base to neutralize HCl byproducts.

- Purification : Crystallize the product from methanol or ethanol to remove unreacted amines .

Q. Critical Variables :

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| DCM | TEA | 0–25 | 72–85 | ≥95% | |

| THF | Pyridine | 40 | 65 | 88% |

Higher yields are achieved in DCM at lower temperatures due to reduced side reactions. Purity depends on solvent polarity during crystallization .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂N). Aromatic protons appear as a doublet (δ 7.3–7.6 ppm) due to phosphorus coupling .

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphonothioic diamide structure .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 289.1 (calculated for C₁₀H₁₅N₂OPS).

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis .

Q. Reference Data :

| Technique | Key Peaks/Features | Diagnostic Utility |

|---|---|---|

| ¹H NMR | δ 3.4 ppm (CH₂N) | Confirms ethylamine groups |

| ³¹P NMR | δ 28 ppm | Validates phosphorus-thioic bonding |

| ESI-MS | m/z 289.1 | Molecular ion confirmation |

Q. What are the key stability considerations and recommended storage conditions for this compound?

Methodological Answer:

Q. Degradation Studies :

| Condition | Degradation Rate (t₁/₂) | Major Byproduct |

|---|---|---|

| H₂O, pH 9 | 24 hours | p-Phenylphosphonothioic acid |

| UV Light | 48 hours | Sulfur-oxidized derivatives |

Avoid oxidizers (e.g., peroxides) and prolonged room-temperature storage .

Advanced Research Questions

Q. What reaction mechanisms govern the alcoholysis and aminolysis of this compound?

Methodological Answer:

- Alcoholysis : The P–N bond undergoes nucleophilic attack by alcohols, forming phosphonothioic esters. TEA facilitates deprotonation of the alcohol, enhancing nucleophilicity .

- Aminolysis : Primary amines displace ethyl groups via a two-step mechanism:

- Protonation of the P–N bond by HCl (from amine hydrochloride).

- Nucleophilic substitution by the amine .

Q. Kinetic Insights :

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Methanolysis | 1.2 × 10⁻³ | 45.3 |

| Ethylamine | 3.8 × 10⁻³ | 38.7 |

Higher nucleophilicity of amines accelerates substitution compared to alcohols .

Q. How can computational chemistry methods be applied to study the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity .

- Reactivity Predictions :

- Electrophilic Sites : The phosphorus atom (Mulliken charge: +1.5) is susceptible to nucleophilic attack.

- NBO Analysis : Delocalization of lone pairs from N to P stabilizes the diamide structure .

Q. Computational Data :

| Parameter | Value | Significance |

|---|---|---|

| HOMO (eV) | -6.7 | Electron donation capacity |

| LUMO (eV) | -2.5 | Electron acceptance |

| Dipole Moment | 3.8 D | Polarizability in solvents |

Q. What strategies resolve contradictions in reported synthetic yields and purity across different studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.